molecular formula C7H12ClF2N B6190896 1-[1-(difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride CAS No. 2648957-37-1

1-[1-(difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride

Cat. No.: B6190896
CAS No.: 2648957-37-1
M. Wt: 183.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound features a difluoromethyl group attached to a cyclobutyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.

Preparation Methods

The synthesis of 1-[1-(difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride involves several steps:

    Cyclobutyl Ring Formation: The formation of the cyclobutyl ring can be accomplished through various cyclization reactions, often involving metal catalysts.

    Methanamine Introduction: The methanamine group is typically introduced through nucleophilic substitution reactions.

    Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods often involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be substituted with other nucleophiles under appropriate conditions.

    Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of addition products.

Common reagents and conditions used in these reactions include metal catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It finds applications in the agrochemical industry, where it is used in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, enhancing binding affinity. The methanamine group can participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride can be compared with other similar compounds, such as:

    1-(Difluoromethyl)-3-methylcyclobutane: Lacks the methanamine group, resulting in different chemical and biological properties.

    1-(Trifluoromethyl)-3-methylidenecyclobutylmethanamine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in reactivity and biological activity.

    1-(Difluoromethyl)-3-methylidenecyclopentylmethanamine: Features a cyclopentyl ring instead of a cyclobutyl ring, affecting its structural and functional characteristics.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

2648957-37-1

Molecular Formula

C7H12ClF2N

Molecular Weight

183.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.